molecular formula C12H16N2O4S2 B14288432 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid CAS No. 138369-64-9

4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid

Cat. No.: B14288432
CAS No.: 138369-64-9
M. Wt: 316.4 g/mol
InChI Key: VKVAAEFNLWIEDX-UHFFFAOYSA-N
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Description

4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a sulfonic acid group and a diethylcarbamothioylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid typically involves the reaction of benzene-1-sulfonyl chloride with diethylcarbamothioyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for purification and isolation further enhances the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution at the benzene ring.

Major Products Formed

    Oxidation: Sulfonate esters

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carbamothioyl group can interact with nucleophilic residues, further enhancing its inhibitory effects. These interactions disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Diethylcarbamoyl)carbamoyl]benzene-1-sulfonic acid
  • 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-carboxylic acid
  • 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-phosphonic acid

Uniqueness

4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a diethylcarbamothioylcarbamoyl group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

138369-64-9

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

4-(diethylcarbamothioylcarbamoyl)benzenesulfonic acid

InChI

InChI=1S/C12H16N2O4S2/c1-3-14(4-2)12(19)13-11(15)9-5-7-10(8-6-9)20(16,17)18/h5-8H,3-4H2,1-2H3,(H,13,15,19)(H,16,17,18)

InChI Key

VKVAAEFNLWIEDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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